N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H29N3O5S and its molecular weight is 519.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research on quinazoline derivatives, which share structural similarities with the compound , has highlighted their potential as antimicrobial agents. A study by Desai, Dodiya, and Shihora (2011) demonstrated the synthesis of quinazolinone and thiazolidinone derivatives with significant in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). This suggests that the compound could also be explored for its antimicrobial properties.
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of quinazoline derivatives have been extensively studied. For example, a study by Bosch et al. (2011) involved the synthesis of N-hydroxy-4-oxoquinazoline-2-carboxamide derivatives, highlighting a methodological approach that could potentially apply to the synthesis of the compound , offering insights into its chemical reactivity and potential modifications (Bosch, Mouscadet, Ni, & Vilarrasa, 2011).
Photostabilization of Materials
Research has also explored the use of quinazoline derivatives in material science, such as their role in photostabilizing polymers. Balakit et al. (2015) synthesized new thiophene derivatives, including quinazolinone-based compounds, that significantly reduced the photodegradation of poly(vinyl chloride) films, suggesting that the compound could be investigated for its potential in enhancing the durability of materials exposed to UV radiation (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Antitubercular Activity
The potential of quinazoline derivatives in medicinal chemistry, specifically as antitubercular agents, has been highlighted in a study by Marvadi et al. (2020). They designed and synthesized novel dihydroquinoline-carboxamides demonstrating promising antitubercular activity against Mycobacterium tuberculosis, suggesting a possible research application for the compound in the search for new antitubercular agents (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5S/c1-18(2)12-13-31-27(34)23-11-8-20(26(33)29-16-22-5-4-14-36-22)15-24(23)30-28(31)37-17-25(32)19-6-9-21(35-3)10-7-19/h4-11,14-15,18H,12-13,16-17H2,1-3H3,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLFUCQWECSXSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.